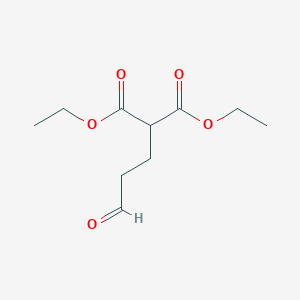

diethyl 2-(3-oxopropyl)malonate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-(3-oxopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQNJWQEVPVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173166 | |

| Record name | Diethyl (3-oxopropyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19515-61-8 | |

| Record name | 1,3-Diethyl 2-(3-oxopropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19515-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3-oxopropyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019515618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-oxopropyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-oxopropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (3-OXOPROPYL)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5K5KVC8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Bifunctional Scaffold: Technical Guide to Diethyl 2-(3-oxopropyl)malonate

[1][2]

Executive Summary

Diethyl 2-(3-oxopropyl)malonate (CAS: 19515-61-8) serves as a versatile "linchpin" molecule in medicinal chemistry and agrochemical synthesis.[1][2] Its structure combines a nucleophilic malonate core with an electrophilic aldehyde tether, making it an ideal precursor for constructing nitrogenous heterocycles (pyrrolidines, piperidines) and non-proteinogenic amino acids (e.g., ornithine derivatives).[1][2] This guide details its structural identification, validated synthetic protocols, and strategic applications in drug development.[1][2]

Part 1: Structural Analysis & Physiochemical Profile[1][2]

Molecular Identity

The molecule is characterized by a propyl chain substituted at the 3-position with an aldehyde group and at the 1-position with a diethyl malonate moiety.[1][2]

| Property | Data |

| IUPAC Name | Diethyl 2-(3-oxopropyl)propanedioate |

| Common Synonyms | (2-Formylethyl)malonic acid diethyl ester; |

| CAS Number | 19515-61-8 |

| Molecular Formula | |

| Molecular Weight | 216.23 g/mol |

| SMILES | CCOC(=O)C(CCC=O)C(=O)OCC |

| Physical State | Colorless to pale yellow oil |

Spectroscopic Signature (QC Validation)

Identification relies heavily on NMR spectroscopy to distinguish the terminal aldehyde from potential cyclic hemiacetal byproducts.[2]

Part 2: Synthetic Pathways (The "How")[1][2]

The industrial and laboratory standard for synthesizing this compound is the Michael Addition of diethyl malonate to acrolein.[1][2] This reaction requires precise temperature control to prevent the polymerization of acrolein or the formation of bis-adducts.[1][2]

Reaction Mechanism

The reaction proceeds via the generation of a malonate enolate, which attacks the

Validated Experimental Protocol

Safety Warning: Acrolein is acutely toxic and a potent lachrymator.[2] All operations must be performed in a high-efficiency fume hood.[2]

Reagents:

-

Acrolein (1.1 equiv) – Freshly distilled or stabilized[2]

-

Sodium Ethoxide (0.05 equiv) – Catalyst[2]

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve sodium metal (catalytic amount) in anhydrous ethanol to generate a dilute NaOEt solution.[2]

-

Enolate Formation: Add diethyl malonate to the basic solution at 0°C. Stir for 15 minutes.

-

Controlled Addition: Add acrolein dropwise over 60 minutes, maintaining the internal temperature strictly between 0°C and 5°C. Rapid addition causes exotherms that lead to polymerization.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. Monitor consumption of malonate via TLC or GC.[2][6]

-

Quench: Neutralize the base with a stoichiometric amount of glacial acetic acid.

-

Workup: Remove ethanol under reduced pressure. Dissolve residue in diethyl ether, wash with brine, and dry over

. -

Purification: High-vacuum distillation is required to isolate the pure aldehyde from polymeric byproducts.[2]

-

Target Boiling Point: ~130–135°C at 2 mmHg (Note: BP varies significantly with vacuum pressure).[2]

-

Part 3: Reactivity Profile & Strategic Applications

The value of diethyl 2-(3-oxopropyl)malonate lies in its ability to undergo reductive cyclization , making it a primary scaffold for synthesizing alkaloids and nitrogen heterocycles.[1][2]

Pathway to Bioactive Heterocycles

The aldehyde moiety is highly reactive toward amines.[1][2] In the presence of a reducing agent (e.g.,

Key Applications in Drug Discovery[1][2]

-

Ornithine Analogs: The carbon skeleton corresponds to the glutamate/ornithine family.[1][2] Reductive amination with ammonia followed by hydrolysis and decarboxylation yields

-hydroxynorvaline or ornithine derivatives.[2] -

Nipecotic Acid Derivatives: Cyclization with amines yields piperidine-3-carboxylic acid derivatives (nipecotic acid), which are GABA uptake inhibitors.[2]

-

Acetal Protection: For long-term storage, the aldehyde is often converted to the diethyl acetal (Diethyl 2-(3,3-diethoxypropyl)malonate) to prevent oxidation to the carboxylic acid.[1][2]

Part 4: Handling, Stability, & Safety[1][2][7]

Stability Concerns

-

Oxidation: The terminal aldehyde is prone to air oxidation to the corresponding carboxylic acid.[1][2] Store under inert atmosphere (Argon/Nitrogen).[2]

-

Polymerization: While less reactive than acrolein, the compound can oligomerize upon prolonged standing at room temperature.[1][2]

-

Storage: Recommended storage at -20°C in a sealed container.

Safety Data (GHS Classification)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88096, Diethyl (3-oxopropyl)malonate.[2] Retrieved from [Link]

-

Organic Syntheses. General procedures for Michael Addition of Malonates to Acrolein. (Analogous procedures referenced for methodology). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Diethyl (3-oxopropyl)malonate | C10H16O5 | CID 88096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

The Active Methylene: A Technical Guide to Malonic Ester Reactivity

Executive Summary

The methylene group of malonic esters (specifically diethyl malonate) represents one of the most versatile synthetic handles in organic chemistry.[1] Its unique reactivity stems from the flanking carbonyl groups, which dramatically lower the

This guide provides a rigorous analysis of the malonic ester's reactivity profile, moving from fundamental electronic theory to advanced pharmaceutical applications. It is designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Theoretical Foundation & Electronic Origins

The utility of diethyl malonate hinges on the stability of its conjugate base. When treated with a base, the negative charge is delocalized across both carbonyl oxygens, creating a system that is thermodynamically accessible yet highly reactive toward electrophiles.

The Acidity Mechanism

The

Key Mechanistic Insight: The stability of the enolate is not merely inductive; it is a resonance phenomenon where the negative charge is shared by the

Visualization of Resonance Stabilization

The following diagram illustrates the electronic distribution that defines the "active methylene" character.

Caption: Thermodynamic drive toward enolate formation via resonance stabilization across the dicarbonyl system.

Part 2: The Alkylation Workflow

The core application of malonic esters is the Malonic Ester Synthesis , a sequence allowing for the synthesis of substituted acetic acids.

Critical Protocol: Mono-Alkylation of Diethyl Malonate

Objective: Synthesize ethyl 2-butylmalonate via

Reagents:

-

Sodium metal (1.0 equiv) dissolved in absolute Ethanol (Solvent/Base source)

-

1-Bromobutane (1.0 equiv)

Protocol:

-

Base Preparation: In a flame-dried 3-neck flask under

, dissolve sodium metal in absolute ethanol to generate NaOEt in situ.-

Expert Note: Never use NaOH/Water. Hydroxide causes hydrolysis of the ester (saponification) before alkylation can occur.[1] Always match the alkoxide (EtO⁻) to the ester (Ethyl) to prevent transesterification scrambling.

-

-

Enolate Formation: Add diethyl malonate dropwise at room temperature. Stir for 30 minutes. The solution often turns clear or slightly yellow as the enolate forms.

-

Alkylation: Add 1-bromobutane dropwise. The reaction is exothermic.

-

Reflux: Heat to reflux (

C) for 2-4 hours to drive the -

Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexanes). Disappearance of alkyl halide indicates completion.

Troubleshooting: Mono- vs. Di-Alkylation

A common pitfall is the formation of dialkylated byproducts (

| Variable | Strategy for Mono-Alkylation | Strategy for Di-Alkylation |

| Stoichiometry | Use excess Diethyl Malonate (1.5 equiv) | Use excess Base (2.2 equiv) & Alkyl Halide (2.2 equiv) |

| Addition Order | Add RX to Enolate slowly | Add RX to Enolate rapidly |

| Sterics | Use primary alkyl halides | Use methyl/ethyl halides (Secondary halides react poorly) |

Part 3: Decarboxylation & The "Krapcho" Alternative

Following alkylation, the ester groups must be hydrolyzed and decarboxylated to yield the final substituted acetic acid.[1][5]

Mechanism of Decarboxylation

Thermal decarboxylation of 1,3-dicarboxylic acids proceeds through a cyclic 6-membered transition state . This concerted mechanism requires the free acid form (or a salt in specific conditions) and results in the loss of

The Synthetic Cycle Workflow

The following flowchart details the complete transformation from starting material to final drug precursor.

Caption: The Malonic Ester Synthesis pipeline: Alkylation followed by Hydrolysis and Decarboxylation.

Pro-Tip: Krapcho Decarboxylation

For sensitive substrates that cannot withstand harsh acidic or basic hydrolysis, the Krapcho Decarboxylation is the industry standard.

-

Reagents: LiCl or NaCl, DMSO (wet), Heat (

C). -

Mechanism: Halide ion attacks the methyl/ethyl group of the ester via

, generating the carboxylate which then spontaneously decarboxylates. -

Benefit: Neutral conditions; preserves acid-sensitive functional groups.

Part 4: Advanced Applications in Pharma (Barbiturates)

The reactivity of the methylene group extends beyond simple alkylation. In the pharmaceutical industry, the condensation of malonic esters with urea yields Barbiturates , a class of CNS depressants.[6]

Case Study: Synthesis of Phenobarbital

Phenobarbital is synthesized by condensing ethyl phenylmalonate with urea.

Reaction Scheme:

-

Precursor Synthesis: Phenylacetic ester

Diethyl phenylmalonate (via Claisen condensation with diethyl carbonate). -

Alkylation: Diethyl phenylmalonate + EtBr

Diethyl ethylphenylmalonate.

Detailed Protocol (Condensation Step):

-

Conditions: NaOEt (strong base is required to deprotonate the urea nitrogen), Ethanol, Reflux.[6]

-

Time: 7-10 hours.

-

Workup: The sodium salt of the barbiturate precipitates.[6] Acidification with HCl releases the free barbituric acid.

Barbiturate Synthesis Pathway

Caption: Synthesis of Phenobarbital via condensation of disubstituted malonate with urea.[6][8]

Part 5: Beyond Alkylation (Knoevenagel & Michael)

Knoevenagel Condensation

The methylene group can condense with aldehydes or ketones to form

-

Catalyst: Weak base (Piperidine) + Acid (Acetic acid).

-

Mechanism: Imine formation (transient)

Enolate attack -

Application: Synthesis of cinnamic acid derivatives.

Michael Addition

The malonate enolate is a "soft" nucleophile (HOMO dominated). It reacts preferentially at the

-

Example: Diethyl malonate + Methyl vinyl ketone

1,4-addition product. -

Utility: Robinson Annulation precursor synthesis.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Alkylation of Enolates).

-

Organic Syntheses. (1924). Ethyl n-Butylmalonate. Org. Synth. 1924, 4, 11; Coll. Vol. 1, 250. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. (2020). Malonic Ester Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

Malonic Ester Synthesis: Mechanistic Architecture and Pharmaceutical Applications

This technical guide details the mechanism, thermodynamics, and pharmaceutical applications of malonic ester synthesis. It is structured for researchers and drug development professionals, moving from fundamental mechanistic principles to advanced industrial applications.

Executive Summary

The malonic ester synthesis is a cornerstone C-C bond-forming methodology in medicinal chemistry, utilized for the precise construction of

Mechanistic Deep Dive

The reaction proceeds through a four-stage sequence: Enolization , Nucleophilic Substitution (

Reaction Pathway Visualization

The following diagram outlines the molecular transformations, highlighting the critical transition states.

Figure 1: Mechanistic flow of malonic ester synthesis from deprotonation to decarboxylation.

Step-by-Step Analysis

-

Enolate Formation (Thermodynamics): The

-protons of diethyl malonate are acidic due to the inductive electron-withdrawal of two carbonyls and resonance stabilization of the conjugate base.-

Reagent Choice: Sodium ethoxide (NaOEt) is the standard base.

-

Critical Control: The base's alkyl group must match the ester's alkyl group (ethoxide for ethyl ester) to prevent transesterification side products.[2]

-

-

Alkylation (Kinetics): The enolate attacks an alkyl halide via an

mechanism.[3]-

Limitation: Tertiary alkyl halides fail due to steric hindrance, leading to E2 elimination instead of substitution.

-

Dialkylation:[2] A common side reaction.[4] To favor mono-alkylation, use a slight excess of the enolate. To favor dialkylation, introduce the second alkyl halide after the first reaction completes (stepwise addition).

-

-

Hydrolysis & Decarboxylation: Heating the diester in aqueous acid hydrolyzes it to a 1,3-dicarboxylic acid (malonic acid derivative). Upon further heating, this intermediate undergoes a [1,5]-sigmatropic rearrangement (retro-ene reaction) via a 6-membered cyclic transition state, ejecting

to yield the enol, which tautomerizes to the carboxylic acid.

Thermodynamic & Kinetic Parameters

Success in malonic ester synthesis relies on controlling specific physicochemical parameters.

| Parameter | Value / Condition | Mechanistic Implication |

| pKa (DEM in Water) | ~13 | Accessible by alkoxide bases (e.g., NaOEt, pKa ~16). No need for LDA. |

| pKa (DEM in DMSO) | ~16.4 | Solvent effects can alter acidity; DMSO enhances nucleophilicity of the enolate. |

| Preferred Electrophile | ||

| Reaction Temperature | Reflux (78°C for EtOH) | Required to overcome the activation energy for |

Advanced Applications: Drug Synthesis Case Study

Pregabalin (Lyrica) Synthesis

A modern application of malonic ester chemistry is found in the synthesis of Pregabalin , a GABA analog used for neuropathic pain. The route utilizes a Knoevenagel condensation variant of the malonic synthesis.[5][6]

Figure 2: Synthetic pathway for Pregabalin utilizing malonic ester condensation principles.[7]

Process Logic:

-

Condensation: Diethyl malonate condenses with isovaleraldehyde.[5]

-

Michael Addition: Cyanide adds to the

-carbon. -

Decarboxylation: The ester groups are hydrolyzed and decarboxylated to form the glutaric acid backbone.

-

Final Steps: Hydrogenation of the nitrile yields the amine.

Experimental Protocol (Standardized)

Objective: Synthesis of Ethyl Pentanoate (via Propyl Malonic Acid intermediate).

Reagents

-

Diethyl Malonate (1.0 equiv)

-

Sodium Ethoxide (1.1 equiv, 21% wt in EtOH)

-

1-Bromopropane (1.1 equiv)

-

Solvent: Anhydrous Ethanol

Procedure

-

Enolate Generation: In a flame-dried 3-neck flask under

, add Sodium Ethoxide solution. Add Diethyl Malonate dropwise at 0°C. Stir for 30 min to ensure complete enolization. -

Alkylation: Add 1-Bromopropane dropwise (exothermic). Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (disappearance of DEM).

-

Workup: Cool to RT. Remove ethanol under reduced pressure. Partition residue between diethyl ether and water. Dry organic layer (

) and concentrate. -

Hydrolysis/Decarboxylation: Reflux the crude diester with 6M HCl for 8 hours. The evolution of

gas indicates decarboxylation.[1] -

Isolation: Extract with ether, dry, and distill to obtain the final carboxylic acid.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent | Use strictly anhydrous ethanol/NaOEt. Water quenches the enolate. |

| Transesterification | Mismatched base/ester | Ensure base alkoxide matches ester alkyl group (e.g., NaOEt with Ethyl ester).[2] |

| Dialkylation | Excess Alkyl Halide | Use a slight excess of Enolate (1.1 equiv) relative to the halide. |

| No Reaction | Steric Hindrance | Ensure alkyl halide is primary or methyl. Secondary halides require longer reflux/polar solvents. |

References

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available at: [Link]

-

Malonic Acid, Methyl-, Diethyl Ester - Organic Syntheses Procedure. OrgSyn. Available at: [Link]

-

Enantioselective Nickel-Catalyzed Reductive Decarboxylative Cross-Coupling. ChemRxiv. Available at: [Link]

Sources

- 1. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 [mdpi.com]

- 5. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 6. CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents [patents.google.com]

- 7. CN109232311B - Green and efficient synthesis method of pregabalin - Google Patents [patents.google.com]

The Dual Nature of Malonates: Mastering Diethyl Malonate Scaffolds as Michael Acceptors

Executive Summary: The Nucleophile-Electrophile Inversion

In standard organic synthesis, diethyl malonate (

However, for advanced drug development and diversity-oriented synthesis, the Michael acceptor role of the malonate scaffold is equally critical. This role is not accessed by diethyl malonate itself, but by its alkylidene derivatives (e.g., diethyl benzylidenemalonate). These "activated alkenes" possess a highly electrophilic

This guide provides a rigorous technical analysis of transforming diethyl malonate into a potent Michael acceptor, the mechanistic principles governing its reactivity, and the organocatalytic strategies required for high-value asymmetric synthesis.

The Mechanistic Shift: From Donor to Acceptor

To utilize a malonate scaffold as a Michael acceptor, one must first invert its reactivity profile via the Knoevenagel Condensation . This transformation converts the nucleophilic methylene (

The Electronic Profile of Alkylidene Malonates

Once condensed with an aldehyde, the resulting alkylidene malonate features a

-

LUMO Lowering: The two ester carbonyls lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, facilitating attack by soft nucleophiles.

-

1,4-Addition Preference: unlike simple enones, the steric bulk of the two ester groups and the thermodynamic stability of the resulting malonate enolate strongly favor 1,4-conjugate addition (Michael) over 1,2-addition.

Visualization of the Reactivity Landscape

The following diagram illustrates the divergence in reactivity based on the derivatization of the malonate core.

Figure 1: The conversion of Diethyl Malonate from a donor to an acceptor via alkylidene intermediates.

Synthesis of the Acceptor (Protocol A)

Before performing a Michael addition, the researcher must synthesize the alkylidene malonate acceptor. The Knoevenagel condensation is the industry standard, but catalyst choice impacts purity and scalability.

Protocol A: Green Synthesis of Diethyl Benzylidenemalonate

Rationale: Traditional methods use piperidine/acetic acid in refluxing benzene. Modern protocols utilize benign catalysts like DBU or immobilized amines to prevent polymerization and simplify workup.

Reagents:

-

Benzaldehyde (10 mmol)

-

Diethyl Malonate (10 mmol)

-

Catalyst: DBU (Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol)

Step-by-Step Workflow:

-

Mixing: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g) and diethyl malonate (1.60 g).

-

Catalysis: Add DBU (76 mg). If using water as solvent, add 10 mL; otherwise, run neat.

-

Reaction: Stir vigorously at room temperature for 15–30 minutes. The reaction is exothermic; monitor temperature to ensure it stays below 40°C to avoid side reactions.

-

Workup:

-

Purification: Wash the organic layer with 1M HCl (to remove DBU) and brine. Dry over

. Concentrate in vacuo.[3] -

Validation: Recrystallize from ethanol if solid, or distill under reduced pressure (approx. 185–195°C at 12 mmHg) if oil.

Asymmetric Michael Addition (Protocol B)

This is the core "Acceptor" application. Alkylidene malonates are excellent substrates for organocatalytic asymmetric Michael additions , particularly with ketones or nitroalkanes to generate chiral synthons.

Mechanism: Bifunctional Activation

High enantioselectivity is achieved using bifunctional catalysts (e.g., thioureas).[6][7]

-

H-Bonding: The thiourea moiety binds the two carbonyl oxygens of the alkylidene malonate, lowering the LUMO and fixing the conformation.

-

Base Activation: The tertiary amine moiety of the catalyst deprotonates the nucleophile (e.g., cyclohexanone or nitromethane).

-

Stereoselective Attack: The nucleophile attacks the

-carbon from a specific face defined by the chiral scaffold.

Protocol B: Enantioselective Addition of Cyclohexanone

Target: Synthesis of

Reagents:

-

Diethyl Benzylidenemalonate (1.0 mmol)

-

Cyclohexanone (5.0 mmol, excess used as donor/solvent)

-

Catalyst: Chiral Bifunctional Thiourea (e.g., Takemoto's catalyst) (10 mol%)

-

Solvent: Toluene or solvent-free

Step-by-Step Workflow:

-

Preparation: In a dried vial, dissolve the alkylidene malonate (248 mg) in toluene (1.0 mL).

-

Catalyst Addition: Add the thiourea catalyst (0.1 mmol). Stir for 5 minutes to establish H-bonding equilibrium.

-

Initiation: Add cyclohexanone (490 mg).

-

Incubation: Stir at room temperature (25°C) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quenching: Quench with 1N HCl (2 mL) and extract with ethyl acetate.

-

Purification: Flash column chromatography on silica gel.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

Data Summary: Catalyst Efficiency

The following table summarizes the efficiency of various catalytic systems for this specific transformation as reported in recent literature.

| Catalyst Type | Nucleophile | Yield (%) | ee (%) | Reaction Time | Ref |

| Bifunctional Thiourea | Cyclohexanone | 92 | 90–94 | 48 h | [1, 4] |

| Squaramide | 1,3-Dicarbonyls | 98 | >99 | 24 h | [3] |

| Immobilized Gelatine | Nitroalkanes | 85 | N/A* | 12 h | [2] |

| Mg(II)/N,N'-dioxide | Isocyanides | 99 | 96 | 18 h | [5] |

*Note: Immobilized gelatine is used for non-asymmetric, green synthesis.

Pharmaceutical Applications

The Michael acceptor capability of diethyl malonate derivatives is pivotal in synthesizing complex pharmacophores.

Synthesis of GABA Analogs

The addition of nitromethane to alkylidene malonates, followed by hydrogenation (Raney Ni), yields

Oxazole Synthesis

Reaction with

Polymer Therapeutics

Poly(methylidene malonate) is a biodegradable polymer synthesized via the polymerization of the Michael acceptor monomer. It is used in drug delivery systems for controlled release, offering a biocompatible alternative to cyanoacrylates.

Visualizing the Catalytic Cycle

The following diagram details the bifunctional activation mode necessary for high stereocontrol when using alkylidene malonates.

Figure 2: Bifunctional organocatalytic cycle showing simultaneous activation of the electrophile and nucleophile.

References

-

Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. Journal of Organic Chemistry. (2007). Link

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. RSC Advances. (2022). Link

-

Selective Michael additions to alkylidenemalonates using thiourea-based Bifunctional organocatalysts. Arkivoc. (2013).[6] Link

-

Enantioselective Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. Chirality. (2012). Link

-

A N,N′-dioxide/Mg(OTf)2 complex catalyzed enantioselective α-addition of isocyanides to alkylidene malonates. Chemical Communications. (2013). Link

-

Biocompatible poly(methylidene malonate)-made materials for pharmaceutical and biomedical applications. European Journal of Pharmaceutics and Biopharmaceutics. (2008). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 8. A N,N′-dioxide/Mg(OTf)2 complex catalyzed enantioselective α-addition of isocyanides to alkylidene malonates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Guide to Diethyl 2-(3-Oxopropyl)malonate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Synthon

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Diethyl 2-(3-oxopropyl)malonate, a seemingly unassuming molecule, emerges as a powerhouse synthon for heterocyclic chemistry. Its unique structural feature, a masked 1,5-dicarbonyl system, combined with the reactive malonate moiety, provides a versatile platform for the synthesis of a diverse array of heterocyclic scaffolds, which are the cornerstones of many pharmaceutical agents and functional materials.

This technical guide provides an in-depth exploration of the applications of diethyl 2-(3-oxopropyl)malonate in the synthesis of key heterocyclic systems. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Each protocol is presented as a self-validating system, empowering researchers to confidently apply and adapt these methodologies in their own laboratories.

Core Principles: The Synthetic Versatility of Diethyl 2-(3-Oxopropyl)malonate

The synthetic utility of diethyl 2-(3-oxopropyl)malonate stems from two key reactive sites within its structure:

-

The Active Methylene Group: The protons on the carbon flanked by the two ester groups are acidic, allowing for easy deprotonation to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

-

The Aldehyde Functionality: The terminal aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. This site is crucial for intramolecular cyclization reactions and for introducing diversity into the final heterocyclic product.

The interplay between these two functionalities, often in a concerted or sequential manner, is the foundation for the construction of various heterocyclic rings.

Synthesis of the Starting Material: Diethyl 2-(3-Oxopropyl)malonate

A reliable and scalable synthesis of the title compound is essential for its widespread application. The most common and efficient method is the Michael addition of diethyl malonate to acrolein.[1] This reaction is typically catalyzed by a base and proceeds with high yield.

Experimental Protocol: Synthesis of Diethyl 2-(3-Oxopropyl)malonate

Materials:

-

Diethyl malonate

-

Acrolein

-

Sodium ethoxide (or a suitable base)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate (1.0 equivalent) in anhydrous ethanol.

-

Cool the solution in an ice bath and add a catalytic amount of sodium ethoxide.

-

Slowly add acrolein (1.0 equivalent) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude diethyl 2-(3-oxopropyl)malonate by vacuum distillation.

Data Presentation:

| Property | Value |

| Molecular Formula | C10H16O5 |

| Molecular Weight | 216.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 130-135 °C at reduced pressure |

| CAS Number | 19515-61-8 |

Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The true value of diethyl 2-(3-oxopropyl)malonate lies in its ability to serve as a precursor to a multitude of heterocyclic systems. The following sections detail its application in the synthesis of pyridines, pyrazoles, and isoxazoles, providing both mechanistic insights and detailed experimental protocols.

Synthesis of Pyridines: The Hantzsch and Guareschi-Thorpe Approaches

Substituted pyridines are a ubiquitous class of heterocycles in medicinal chemistry. Diethyl 2-(3-oxopropyl)malonate is an excellent precursor for the synthesis of highly functionalized pyridines, primarily through reactions that leverage its 1,5-dicarbonyl nature after an initial transformation.

Mechanistic Insight:

The synthesis of pyridines from 1,5-dicarbonyl compounds and an ammonia source is a classic and robust method.[2][3] The reaction proceeds through the formation of a dihydropyridine intermediate, which then undergoes oxidation to the aromatic pyridine.[3] Diethyl 2-(3-oxopropyl)malonate can be envisioned as a synthon for a 1,5-dicarbonyl compound in reactions like the Hantzsch or Guareschi-Thorpe pyridine synthesis.[4][5][6][7]

In a modified Hantzsch-type synthesis, diethyl 2-(3-oxopropyl)malonate can react with an aldehyde and a nitrogen source (like ammonia or ammonium acetate). The reaction likely proceeds through a series of condensations and Michael additions to form a dihydropyridine intermediate, which is subsequently oxidized to the pyridine.[8][9]

The Guareschi-Thorpe synthesis offers another pathway, typically involving the reaction of a cyanoacetamide with a 1,3-diketone.[5][7] A variation of this could involve the in-situ formation of a suitable intermediate from diethyl 2-(3-oxopropyl)malonate that then condenses with a nitrogenous component.

Generalized Hantzsch-type Pyridine Synthesis Pathway.

Materials:

-

Diethyl 2-(3-oxopropyl)malonate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Oxidizing agent (e.g., manganese dioxide or nitric acid)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine diethyl 2-(3-oxopropyl)malonate (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Add the oxidizing agent portion-wise and stir at room temperature until the oxidation is complete (as indicated by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.

Synthesis of Pyrazoles: Reaction with Hydrazine Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many biologically active compounds. The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis.[3] Diethyl 2-(3-oxopropyl)malonate, with its masked 1,3-dicarbonyl character at one end, is a suitable substrate for this transformation.

Mechanistic Insight:

The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the dicarbonyl compound (in this case, the aldehyde of diethyl 2-(3-oxopropyl)malonate). This is followed by an intramolecular condensation and dehydration to form the pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the reaction conditions and the nature of the substituents on the hydrazine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. baranlab.org [baranlab.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Guareschi-Thorpe Condensation [drugfuture.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

Application Note: A Detailed Protocol for the Alkylation of Diethyl Malonate

Introduction

The alkylation of diethyl malonate is a cornerstone reaction in organic synthesis, primarily utilized in the malonic ester synthesis to form substituted carboxylic acids.[1][2][3] This versatile and reliable method facilitates the formation of a new carbon-carbon bond at the α-position of a malonic ester.[1] The significance of this reaction extends to the synthesis of a variety of important compounds, including pharmaceuticals like barbiturates and anti-inflammatory agents, as well as other valuable organic intermediates.[4][5][6]

This application note provides a comprehensive, step-by-step experimental protocol for the mono-alkylation of diethyl malonate. It delves into the underlying chemical principles, offers practical insights for procedural optimization, and addresses potential challenges to ensure a successful and efficient synthesis.

Reaction Mechanism and Scientific Principles

The alkylation of diethyl malonate proceeds through a two-step sequence: enolate formation and nucleophilic substitution.[2][4][7]

-

Enolate Formation: The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon. The hydrogens on this carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[3][4][8] A strong base, typically sodium ethoxide, is used to abstract a proton, forming a resonance-stabilized enolate ion.[2][4] The use of sodium ethoxide is crucial as it prevents transesterification, a potential side reaction that could occur with other alkoxide bases.[4][9]

-

Nucleophilic Substitution (Alkylation): The generated enolate acts as a potent nucleophile and attacks an alkyl halide in a classic SN2 reaction.[1][4][7] This step forms the new carbon-carbon bond, yielding the alkylated diethyl malonate. The efficiency of this step is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction.[9]

Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol details the synthesis of diethyl n-butylmalonate, a common and illustrative example of diethyl malonate alkylation.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate (reagent grade, distilled if necessary)[10]

-

n-Butyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Water

-

Dilute hydrochloric acid

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel (addition funnel)

-

Magnetic stirrer and stir bar or mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedural Steps:

Part 1: Preparation of Sodium Ethoxide Solution (Enolate Formation)

-

Drying Glassware: Ensure all glassware is thoroughly dried in an oven and assembled while still warm under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Sodium Ethoxide Formation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place absolute ethanol.[11] Carefully add sodium metal, cut into small pieces, portion-wise to the ethanol.[9][11] The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood away from any ignition sources. Allow the reaction to proceed until all the sodium has dissolved completely, forming a solution of sodium ethoxide in ethanol.[9]

-

Addition of Diethyl Malonate: Once the sodium ethoxide solution has cooled to near room temperature, add diethyl malonate dropwise via the addition funnel while stirring.[9][11] Stir the resulting mixture for 30-60 minutes to ensure the complete formation of the diethyl malonate enolate.[9]

Part 2: Alkylation

-

Addition of Alkyl Halide: Add n-butyl bromide dropwise to the stirred enolate solution.[9] The addition should be slow to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle.[9] The reaction progress can be monitored by thin-layer chromatography (TLC). Continue refluxing until the starting material (diethyl malonate) is consumed.

Part 3: Workup and Purification

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[9]

-

Extraction: To the residue, add water to dissolve the sodium bromide byproduct.[9][10] Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.[9][10] Wash the combined organic extracts with water and then with brine to remove any remaining water-soluble impurities.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diethyl n-butylmalonate.[9]

-

Purification: Purify the crude product by vacuum distillation.[9][10][11] Collect the fraction that boils at the appropriate temperature and pressure for diethyl n-butylmalonate (e.g., 130–135°C at 20 mmHg).[11]

Experimental Workflow Diagram

Caption: Experimental workflow for the alkylation of diethyl malonate.

Key Reaction Parameters and Troubleshooting

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Base | Sodium Ethoxide (NaOEt) | Using the same alkoxide as the ester prevents transesterification.[4][9] If another base is used, ensure it is strong enough to deprotonate diethyl malonate and is non-nucleophilic to avoid side reactions. |

| Solvent | Absolute Ethanol | Serves as the solvent for the in-situ generation of sodium ethoxide and the subsequent reaction. Ensure the ethanol is anhydrous as water can quench the enolate.[9] |

| Alkyl Halide | Primary (1°) Alkyl Halide | SN2 reaction is most efficient with primary halides.[9] Secondary halides may lead to a significant amount of E2 elimination byproducts, and tertiary halides are generally unsuitable.[9] |

| Stoichiometry | ~1:1 molar ratio of base to diethyl malonate and alkyl halide | A slight excess of diethyl malonate can sometimes help to minimize dialkylation.[9] Careful control of stoichiometry is crucial to avoid the formation of the dialkylated side product.[9] |

| Temperature | Reflux | Heating is typically required to drive the SN2 reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and carbon dioxide, which can consume the base and enolate.[9] |

Common Side Products and Mitigation:

-

Dialkylated Product: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time.[9] To minimize this, add the alkyl halide slowly and maintain a close to 1:1 stoichiometry.[9] Careful purification by column chromatography or fractional distillation is often necessary to separate mono- and dialkylated products.[9]

-

Elimination Product (Alkene): This arises from the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.[9] Using primary alkyl halides is the most effective way to avoid this side reaction.[9]

Safety Precautions

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with care in an inert atmosphere and away from water.

-

Sodium Ethoxide: Corrosive and flammable.[12][13][14][15] Causes severe skin and eye burns.[12][15] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][14]

-

Diethyl Malonate: Can cause skin and eye irritation.[16]

-

n-Butyl Bromide: Flammable and a potential irritant.

-

General Precautions: The overall reaction should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

References

-

Organic Syntheses Procedure: Malonic acid, methyl-, diethyl ester. Available at: [Link]

-

Master Organic Chemistry: The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

Chemistry LibreTexts: Malonic Ester Synthesis. Available at: [Link]

-

Scribd: Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available at: [Link]

-

OpenOChem Learn: Malonic Ester Synthesis. Available at: [Link]

-

LookChem: Cas 133-08-4,Diethyl butylmalonate. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1: Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

- Google Patents: CN105646217A - Preparation method of diethyl n-butylmalonate.

-

Chemistry LibreTexts: Alkylation of Enolate Ions. Available at: [Link]

-

Gelest, Inc.: SODIUM ETHOXIDE. 95% - Safety Data Sheet. Available at: [Link]

-

Wikipedia: Diethyl malonate. Available at: [Link]

- Google Patents: US2971024A - Method of alkylating esters.

-

The Journal of Organic Chemistry: Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. Available at: [Link]

-

Semantic Scholar: A simple method for the alkylation of diethyl malonate. Available at: [Link]

-

Organic Syntheses Procedure: diethyl aminomalonate hydrochloride. Available at: [Link]

- Google Patents: CN101525290B - Preparation method of diethyl malonate.

-

PMC: Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available at: [Link]

-

Organic Syntheses Procedure: diethyl acetamidomalonate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cas 133-08-4,Diethyl butylmalonate | lookchem [lookchem.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. download.basf.com [download.basf.com]

- 13. fishersci.com [fishersci.com]

- 14. gelest.com [gelest.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Technical Support Center: Purification Strategies for Removing Unreacted Diethyl Malonate

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but critical challenge of removing unreacted diethyl malonate from their reaction products. The following sections provide in-depth, field-tested advice, moving from high-level frequently asked questions to detailed troubleshooting protocols for the most effective purification techniques.

A Critical First Step: Safety

Before beginning any purification protocol, it is imperative to handle all chemicals with appropriate safety measures. Diethyl malonate is a combustible liquid and causes serious eye irritation.[1][2][3] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and keep away from ignition sources.[2][4][5] Consult the Safety Data Sheet (SDS) for diethyl malonate and all other reagents and solvents used in your procedure for comprehensive safety information.[1][3][5]

Frequently Asked Questions (FAQs)

Q1: Why can it be so difficult to remove unreacted diethyl malonate from my product?

A1: The difficulty arises from the physical properties of diethyl malonate. It has a relatively high boiling point (199 °C at atmospheric pressure) and moderate polarity, which can cause it to co-distill with products under vacuum or co-elute during column chromatography if conditions are not optimized.[6][7][8] Furthermore, its solubility in many organic solvents is similar to that of many alkylated malonic ester products, making simple extraction challenging without chemical modification.

Q2: What are the primary methods for removing residual diethyl malonate?

A2: The four most effective and commonly employed methods are:

-

Aqueous Extraction (Basic Wash): Exploits the acidity of the α-hydrogen of diethyl malonate.

-

Fractional Vacuum Distillation: Separates compounds based on differences in boiling points.

-

Flash Column Chromatography: Separates compounds based on differences in polarity.

-

Recrystallization: Applicable only if your desired product is a solid.

Q3: How do I choose the best purification method for my specific experiment?

A3: The choice depends on the scale of your reaction, the properties of your desired product, and the required final purity.

-

For a quick, initial cleanup, especially after a reaction using a base: Start with an Aqueous Extraction .

-

For large-scale reactions (>5-10 g) where your product has a significantly different boiling point from diethyl malonate: Vacuum Distillation is often the most efficient method.[9]

-

For small-to-medium scales, or when high purity is essential and distillation is not effective: Flash Column Chromatography is the gold standard.[9][10][11]

-

If your product is a solid: Recrystallization can be a highly effective final purification step to achieve analytical purity.[10]

Q4: I've noticed another major impurity along with diethyl malonate. What is it likely to be?

A4: In a typical malonic ester synthesis, the most common side-product is the dialkylated diethyl malonate.[12] This occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent. To minimize this, it is advisable to use a slight excess of diethyl malonate relative to the alkyl halide and to add the alkylating agent slowly.[12][13] Careful purification, often via fractional distillation or column chromatography, is required to separate the mono-alkylated product from both the starting material and the dialkylated side-product.[12][14]

Troubleshooting Guide 1: Aqueous Extraction (Basic Wash)

The Causality Behind the Method

The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate anion.[6] This acidity allows for its deprotonation by a mild base, such as sodium carbonate or sodium bicarbonate, to form the sodium salt. This salt is ionic and therefore highly soluble in water, while the desired, less acidic alkylated product remains in the organic phase. This difference in solubility is the basis for the separation.

Experimental Protocol: Basic Wash

-

Dilute the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature. If you used a solvent like ethanol, remove it under reduced pressure.[13] Dilute the residue with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (EtOAc).

-

Perform the Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[15][16]

-

Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially with bicarbonate, which can generate CO₂). Shake gently at first, then more vigorously, venting frequently.[15]

-

Separate the Layers: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the diethyl malonate salt.

-

Repeat if Necessary: Perform a second wash with the basic solution to ensure complete removal.

-

Finalize the Workup: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water, dry it over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12][13]

Troubleshooting Aqueous Extraction

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| Persistent Emulsion | The organic and aqueous layers are not separating cleanly. This can be caused by high concentrations of salts or amphiphilic molecules. | Add a small amount of brine to the separatory funnel and swirl gently; this increases the ionic strength of the aqueous phase and can help break the emulsion. Alternatively, let the funnel sit undisturbed for a longer period. |

| Low Product Yield | The product may have been partially hydrolyzed to a carboxylic acid by the base, making it water-soluble. This is more likely with stronger bases (like NaOH) or prolonged exposure.[8] | Use a milder base like NaHCO₃ instead of Na₂CO₃ or NaOH. Minimize the contact time between the organic layer and the basic solution. After separation, you can re-acidify the aqueous layer and extract with fresh solvent to recover any hydrolyzed product. |

| Incomplete Removal of Diethyl Malonate | Insufficient base was used, or the washing was not thorough enough. | Use a larger volume of the basic solution or increase the number of washes. Check the pH of the aqueous layer after shaking to ensure it is still basic. |

Workflow for Aqueous Extraction

Caption: Workflow for removing diethyl malonate via basic aqueous extraction.

Troubleshooting Guide 2: Fractional Vacuum Distillation

The Causality Behind the Method

Distillation separates liquids based on differences in their boiling points. Under reduced pressure (vacuum), the boiling points of high-boiling compounds like diethyl malonate and its derivatives are significantly lowered, which prevents thermal decomposition.[9] If your desired product has a boiling point that is sufficiently different from that of diethyl malonate (ideally a difference of >20-30 °C under vacuum), fractional distillation can be a highly effective purification method.

Experimental Protocol: Vacuum Distillation

-

Initial Cleanup: It is highly recommended to perform a basic aqueous wash (see Guide 1) on the crude product first to remove the bulk of the diethyl malonate and any acidic impurities.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with glass helices for increased efficiency. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.[9]

-

Apply Vacuum: Begin stirring and slowly apply vacuum to the system.

-

Apply Heat: Gently heat the distillation flask using a heating mantle.

-

Collect Fractions:

-

Forerun: Collect the first fraction, which will contain any low-boiling solvents or impurities.

-

Diethyl Malonate: As the temperature rises, collect the fraction corresponding to the boiling point of diethyl malonate at your system's pressure.

-

Product: Change the receiving flask and collect the fraction corresponding to the boiling point of your desired product.

-

-

Monitor: Continuously monitor the head temperature and the vacuum pressure. A stable head temperature during collection indicates a pure fraction.[15]

Data Presentation: Boiling Points

| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at ~15 mmHg |

| Diethyl Malonate | 199[7][8] | ~92-95[15] |

| Diethyl ethylmalonate | 209-211 | ~100-102 |

| Diethyl n-butylmalonate | 235-240 | ~125-127 |

| Diethyl benzylmalonate | 295-297 | ~160-162 |

Note: Boiling points are approximate and can vary with precise pressure.

Troubleshooting Vacuum Distillation

Sources

- 1. isotope.com [isotope.com]

- 2. carlroth.com [carlroth.com]

- 3. vigon.com [vigon.com]

- 4. multichemindia.com [multichemindia.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. diethyl malonate [chemister.ru]

- 7. Diethyl malonate CAS#: 105-53-3 [m.chemicalbook.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajrconline.org [ajrconline.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: Diethyl Malonate Alkylation Scale-Up

Topic: Challenges in the Scale-Up of Diethyl Malonate Alkylation Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Status: Active Guide v2.4

Executive Summary: The Scale-Up Paradox

The alkylation of diethyl malonate (DEM) is a textbook reaction that becomes a process engineering nightmare at scale. While the

This guide moves beyond the "Organic 101" mechanism to address the three critical failures in scale-up: Thermal Runaway , Agitation Failure (The "Brick" Effect) , and Selectivity Loss (Dialkylation).

Critical Decision Matrix: Base & Solvent Selection

Before starting, validate your system against this matrix. Most failures stem from choosing a "lab-scale" base for a "pilot-scale" reactor.

| System | Base | Solvent | Scale-Up Risk Profile | Recommended For |

| Classical Homogeneous | NaOEt (21% in EtOH) | Ethanol | Medium: Na-Malonate salt often precipitates, turning the reactor into a slurry. Moisture sensitive. | Standard batch processes <50L. |

| Irreversible Heterogeneous | NaH (60% in oil) | THF / DMF | High: Massive | High-value, difficult substrates only. |

| Phase Transfer Catalysis (PTC) | Toluene / MeCN | Low: No | Preferred for >100L scale. |

Module 1: Thermal Management & "The Brick"

The Issue: Agitation Failure

At scale, the sodium enolate of diethyl malonate (

-

Symptom: The impeller carves a "cavern" in the solid; mixing stops.

-

Consequence: When the alkyl halide is added, it pools on top. As the crust breaks, a massive bolus of reagent hits the hot enolate, causing an instantaneous, uncontrollable exotherm.

Troubleshooting Guide

Q: My reaction mixture turned into a solid block after base addition. What do I do?

A: Do not add the alkyl halide. You have encountered "The Brick."

Immediate Fix: Add a polar co-solvent (DMF or NMP, 5-10% v/v) to break the crystal lattice of the sodium salt.

Process Fix: Switch to a "Dosing Controlled" protocol. Instead of pre-forming the enolate, add the Base and Alkyl Halide simultaneously to the Malonate (keeping Malonate in excess). This keeps the concentration of the insoluble enolate low at all times.

Q: I am seeing a pressure spike during NaH addition.

A: This is hydrogen gas accumulation.

Root Cause: NaH addition rate >

vent rate.Fix: Switch to Sodium Ethoxide (NaOEt) if possible. If NaH is required, use a "bag addition" system or slurry dosing to prevent headspace accumulation.

Visual Workflow: Safety & Logic

Figure 1: Decision logic for base selection emphasizing safety risks (Red) and mitigation strategies (Grey).

Module 2: Selectivity (Mono- vs. Di-alkylation)

The Issue: Over-Alkylation

The mono-alkylated product (

Troubleshooting Guide

Q: I have 15% dialkylated impurity. How do I reduce this?

A: Adjust your stoichiometry and addition order.

Stoichiometry: Use 1.2 to 1.5 equivalents of Diethyl Malonate relative to the Base/Alkyl Halide. The excess unreacted Malonate is much easier to distill off than the dialkylated impurity.

Addition Order: Add the Alkyl Halide slowly to the Enolate. This ensures the local concentration of alkylating agent is always low relative to the nucleophile.

Q: Why is O-alkylation occurring?

A: This is a "Hard/Soft Acid Base" issue.

Cause: Highly polar, aprotic solvents (like DMSO/HMPA) with "naked" enolates can sometimes favor O-attack, though C-alkylation is generally preferred for malonates.

Fix: Switch to a protic solvent (Ethanol) or a non-polar solvent with PTC (Toluene). These shield the oxygen, favoring Carbon-attack.

Visual Workflow: Selectivity Optimization

Figure 2: Stoichiometry logic to minimize dialkylation impurities.

Recommended Protocols

Protocol A: Robust Phase Transfer Catalysis (Recommended for Scale)

This method avoids

-

Setup: Charge reactor with Toluene (10 vol) and Diethyl Malonate (1.0 eq).

-

Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq) and

(solid, finely ground, 1.5 eq). -

Heating: Heat mixture to 90°C. Agitation must be vigorous to suspend the carbonate.

-

Addition: Dosing Alkyl Halide (0.95 eq) over 2–4 hours.

-

Note: Do not add all at once. The reaction is exothermic.

-

-

Completion: Monitor by GC.

-

Workup: Cool to 20°C. Add water to dissolve salts. Separate organic layer. Wash with water. Distill toluene and excess malonate.

Protocol B: Classical NaOEt (If PTC is not viable)

-

Base Prep: Charge 21% NaOEt in Ethanol (1.0 eq) to the reactor.

-

Enolization: Cool to 0-5°C. Add Diethyl Malonate (1.2 eq) slowly.

-

Warning: Watch for precipitation ("The Brick"). If slurry becomes too thick, add dry DMF (5% vol).

-

-

Alkylation: Heat to reflux (78°C). Add Alkyl Halide (0.95 eq) dropwise over 2 hours.

-

Critical: Ensure reflux is maintained by external heat, not just reaction heat, to prevent accumulation.

-

-

Quench: Distill off bulk ethanol before adding water to prevent emulsion formation during extraction.

References

-

Process Safety in Malonate Alkylation

- Title: "Assessment of Thermal Hazards in the Scale-Up of Malonic Ester Alkyl

- Source: Organic Process Research & Development (OPRD).

- Context: Details the calorimetry of NaH vs NaOEt reactions.

-

Phase Transfer Catalysis Guide

- Title: "Phase-transfer-catalyzed alkylation of ethyl acetoacetate and diethyl malon

- Source: Journal of Chemical Educ

- Context: Fundamental comparison of PTC vs traditional alkoxide methods.

-

Mono-Alkylation Selectivity

-

Title: "Process for monoalkylation of C-H acidic methylene groups."[1]

- Source: US P

- Context: Industrial methods for suppressing dialkylation using stoichiometry and non-aqueous systems.

-

-

Continuous Flow Synthesis

- Title: "Continuous flow synthesis of diethyl malonate deriv

- Source: ResearchGate / Green Chemistry liter

- Context: Modern intensific

Disclaimer: These protocols are for technical guidance only. Always perform a specific Risk Assessment (HazOp) and Differential Scanning Calorimetry (DSC) before scaling up any exothermic reaction.

Sources

preventing dialkylation in diethyl malonate reactions

Technical Support Center: Precision Control in Malonic Ester Synthesis

Executive Summary & Diagnostic Framework

The Core Problem: In the alkylation of diethyl malonate (Malonic Ester Synthesis), the formation of dialkylated impurities is not merely a side reaction; it is a thermodynamic inevitability if stoichiometric ratios are mismanaged.

The root cause lies in the

The Mechanism of Failure (The "Vicious Cycle"):

-

Deprotonation: Base removes a proton from diethyl malonate to form Enolate A.[1]

-

Alkylation 1: Enolate A attacks the Alkyl Halide (

) to form the Mono-alkylated product. -

Proton Exchange (The Leak): Because the Mono-product is still acidic, remaining Enolate A can deprotonate the Mono-product. This creates Enolate B (Mono-alkyl enolate).

-

Alkylation 2: Enolate B attacks another equivalent of

, forming the Dialkylated impurity.

Because proton transfer is orders of magnitude faster than alkylation (

Visualizing the Competitive Pathway

Figure 1: The Kinetic vs. Thermodynamic pathway. The red dashed line represents the critical failure point where the starting enolate cannibalizes the product.

Standard Operating Procedures (SOPs)

To mitigate this, we employ two distinct strategies. Choose the one that fits your available reagents.

Method A: The "High Dilution" Classical Protocol

Best for: Standard lab setups using Sodium Ethoxide.

The Logic: By using a significant excess of Diethyl Malonate (Nucleophile), you statistically reduce the probability of an Alkyl Halide molecule encountering a Mono-alkyl enolate.

Protocol:

-

Stoichiometry: Use a 2.0 : 1.0 ratio of Diethyl Malonate to Alkyl Halide.

-

Base Preparation: Dissolve Sodium metal (1.0 equiv relative to Halide, 0.5 equiv relative to Malonate) in anhydrous Ethanol.

-

Critical: Do not use excess base. The amount of base must be the limiting reagent relative to the Malonate to ensure no free ethoxide remains to deprotonate the product.

-

-

Enolate Formation: Add the 2.0 equiv of Diethyl Malonate to the base at room temperature. Stir for 30 mins.

-

Addition: Add the Alkyl Halide (1.0 equiv) dropwise.[1][2]

-

Tip: Keep the reaction temperature as low as possible (0°C to RT) that still allows the reaction to proceed. Higher temperatures favor the higher activation energy pathway (often dialkylation or elimination).

-

-

Workup: The excess Diethyl Malonate can be recovered via fractional distillation (BP: 199°C) or removed during the hydrolysis step if the final target is the carboxylic acid.

Method B: Phase Transfer Catalysis (PTC) – High Selectivity

Best for: Difficult substrates or when excess Malonate cannot be easily removed.

The Logic: Solid-Liquid PTC keeps the bulk concentration of base low in the organic phase, minimizing the equilibration between Starting Material and Product.

Protocol:

-

System: Organic solvent (Toluene or THF) + Solid Base (Potassium Carbonate or KOH) + Catalyst (TBAB or TEBA).

-

Stoichiometry: 1.1 equiv Malonate : 1.0 equiv Alkyl Halide.

-

Procedure:

-

Advantage: The active enolate is formed only at the solid surface or interface and reacts immediately with the alkyl halide in the organic phase, suppressing the "proton exchange" equilibrium seen in homogeneous solution.

Troubleshooting Guide (Q&A)

Q1: I am seeing 30% dialkylated impurity despite adding the alkyl halide slowly. Why?

Diagnosis: You likely used a 1:1 stoichiometry of Malonate:Base:Halide. The Fix: You cannot fight the

equilibrium with addition rate alone. You must change the stoichiometry. Adopt Method A (2 equivalents of Malonate). If you cannot waste Malonate, switch to Method B (PTC), which offers better intrinsic selectivity.

Q2: My alkyl halide is unreactive (secondary or bulky). How do I push the reaction without causing dialkylation?

Diagnosis: Low reactivity requires heat, but heat promotes dialkylation and elimination. The Fix: Switch solvents from Ethanol to a polar aprotic solvent like DMF or DMSO . These solvents vastly increase the nucleophilicity of the enolate, allowing the reaction to proceed at lower temperatures (RT or 40°C) where selectivity is easier to control.

Q3: I cannot separate the mono-alkylated product from the dialkylated impurity by distillation.

Diagnosis: The boiling points are too close. The Fix:

Chemical Separation: If your final goal is the substituted acetic acid, proceed to hydrolysis and decarboxylation. The dialkylated malonic acid often decarboxylates at a different rate or forms a highly lipophilic acid that can be separated by crystallization.

Partial Hydrolysis: Treat the mixture with 1 equivalent of KOH in ethanol. The less hindered ester groups of the mono-alkylated product often hydrolyze faster than the crowded dialkylated product. You can then separate the mono-acid-mono-ester from the neutral diester by basic extraction.

Q4: I am getting low yields and seeing alkene peaks in my NMR.

Diagnosis: E2 Elimination is competing with

substitution. This is common with secondary alkyl halides. The Fix:

Use a less bulky base if possible (though Ethoxide is already small).

Dilution: Higher concentration favors bimolecular substitution (

) over elimination in some contexts, but for Malonates, lower temperature is the key variable.Substrate Change: If possible, use the corresponding alkyl sulfonate (Tosylate/Mesylate) instead of the Halide. Sulfonates are often better leaving groups and less prone to elimination in these specific conditions.

Comparative Data: Stoichiometry Impact

Table 1: Impact of Diethyl Malonate (DEM) Equivalents on Product Distribution (Theoretical approximations based on kinetic modeling).

| DEM Equivalents | Base Equivalents | Alkyl Halide (RX) | Mono-Alkyl Yield | Dialkyl Impurity | Recovery of DEM |

| 1.0 | 1.0 | 1.0 | ~55% | ~35% | < 5% |

| 1.5 | 1.0 | 1.0 | ~75% | ~15% | ~30% |

| 2.0 (Recommended) | 1.0 | 1.0 | >85% | < 5% | ~50% |

Decision Tree for Process Optimization

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

Organic Chemistry Portal. Malonic Ester Synthesis. Available at: [Link] (Accessed 2023).

- Fedoryński, M.; Wojciechowski, K.; Matacz, Z.; Mąkosza, M.Journal of Organic Chemistry, 1978, 43(24), 4682–4684. "Phase transfer catalyzed alkylation of phenylacetonitrile and malonic ester derivatives.

- Reich, H. J.pKa Data Compilation. University of Wisconsin-Madison.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: Malonate Alkylation Process Safety & Optimization

Mission: To provide high-fidelity troubleshooting and process safety guidance for researchers scaling active methylene alkylations. This guide prioritizes thermal hazard management and selectivity control.

🚨 Module 1: Critical Safety Triage (Read Before Experimentation)

Q: I am using Sodium Hydride (NaH) in DMF/DMAc to speed up deprotonation. Is this safe on scale?

Status: CRITICAL HAZARD Directive: STOP IMMEDIATELY.

The Issue: While commonly cited in academic literature for small-scale (mg) synthesis, the combination of Sodium Hydride (NaH) with polar aprotic amide solvents (DMF, DMAc, NMP) is inherently unstable and potentially explosive on scale (>100g).

The Mechanism: NaH acts not only as a base but as a reducing agent. It reacts with the amide solvent (DMF) in a self-accelerating decomposition reaction.

-

Onset Temperature: Decomposition can begin as low as 40°C .[1]

-

Consequence: The reaction generates massive amounts of gas (CO, dimethylamine) and heat simultaneously, leading to a rapid vessel rupture or "thermal runaway" that cooling jackets cannot control.

The Solution:

-

Switch Solvent: Use THF (Tetrahydrofuran) or Toluene. These are stable with NaH.

-

Switch Base: If DMF is required for solubility, switch to a non-hydride base like Potassium Carbonate (

) or Cesium Carbonate ( -

Alternative: Use Phase Transfer Catalysis (PTC) with Toluene/Solid Base to avoid polar aprotic solvents entirely.

Reference: Yang, Q. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[1][2] Process Res. Dev. 2019.

📉 Module 2: Solvent & Base Selection Logic

Q: How do I choose the right solvent system to manage heat and solubility?

Answer:

Thermal management in malonate alkylation is dictated by the Heat Capacity (

| Solvent System | Base | Thermal Risk | Solubility | Recommendation |

| DMF / DMAc | NaH | EXTREME | High | AVOID on scale.[2] Risk of runaway decomposition.[3] |